Itaconic anhydride

Catalog No.
S703809
CAS No.
2170-03-8
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itaconic anhydride

CAS Number

2170-03-8

Product Name

Itaconic anhydride

IUPAC Name

3-methylideneoxolane-2,5-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2

InChI Key

OFNISBHGPNMTMS-UHFFFAOYSA-N

SMILES

C=C1CC(=O)OC1=O

Canonical SMILES

C=C1CC(=O)OC1=O

Production of Bio-based Materials

  • Composites: IA shows promise as a green compatibilizer in composites. Research suggests that adding IA to bio-based resins can improve their interaction with natural fillers like wood or algae biomass []. This leads to enhanced thermo-mechanical properties of the final composite material [].

Applications in Polymers

The unique chemical structure of IA makes it valuable for polymer synthesis:

  • Poly(glycerol itaconate) (PGItc): Reacting IA with glycerol can produce PGItc, a bio-based polymer with potential applications in biomedicine. Studies suggest PGItc can be used for cellular scaffolds [].

Future Directions

Research on IA is ongoing, with scientists exploring its potential in various fields:

  • Drug development: Itaconic acid, derived from IA, possesses anti-inflammatory and antimicrobial properties. This has led researchers to believe it could be used to develop new drugs [].

Itaconic anhydride is the cyclic anhydride of itaconic acid, an unsaturated dicarboxylic acid. It is obtained through the pyrolysis (heating) of citric acid []. This colorless, crystalline solid finds significance as a bio-based platform chemical, meaning it can be derived from renewable resources and serve as a starting material for various products []. While initially considered a highly promising bio-building block, large-scale applications haven't been fully realized yet [].


Molecular Structure Analysis

The key feature of ITA's structure (C5H4O3) is the cyclic anhydride ring. This ring consists of two carbonyl groups (C=O) connected by an oxygen atom. Additionally, it has a double bond (C=C) and a carboxylic acid group (COOH) attached to the ring, making it a reactive molecule [].


Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing ITA involves the pyrolysis of citric acid at high temperatures. However, this process yields a mixture of ITA and its isomer, citraconic anhydride [, ].

Balanced chemical equation for citric acid pyrolysis (simplified):

C6H8O7 (citric acid) -> C5H4O3 (itaconic anhydride) + other products

Alternative methods using fermentation and dehydration of itaconic acid are being explored but are less established [].

Decomposition:

ITA readily reacts with water (hydrolysis) to form itaconic acid [].

C5H4O3 (itaconic anhydride) + H2O -> C5H6O4 (itaconic acid)

Other Reactions:

Due to its reactive anhydride ring and double bond, ITA can undergo various addition reactions with nucleophiles (electron-donating species) to form valuable products like esters, amides, and polymers [].

Physical and Chemical Properties

  • Melting point: 70–72 °C []
  • Solubility: Soluble in acetone and chloroform, slightly soluble in diethyl ether, reacts with water []
  • Stability: Hygroscopic (absorbs moisture) and decomposes in water []

Mechanism of Action (Not Applicable)

Currently, there's no established mechanism of action for ITA in biological systems. However, its derivative, itaconic acid, has been shown to possess anti-inflammatory and antioxidant properties [].

XLogP3

0.2

Melting Point

69.0 °C

UNII

Y455KS1U7Q

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2170-03-8
25300-97-4

Wikipedia

Itaconic anhydride

General Manufacturing Information

2,5-Furandione, dihydro-3-methylene-: ACTIVE

Dates

Modify: 2023-08-15

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